Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
Description
Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This bicyclic system integrates a thiophene ring fused to a pyrimidine ring, with a 4-oxo group at position 4, a p-tolyl (4-methylphenyl) substituent at position 3, and a methyl butanoate group attached via a thioether linkage at position 2.
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-14(17(22)23-3)25-18-19-13-9-10-24-15(13)16(21)20(18)12-7-5-11(2)6-8-12/h5-8,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTHZNIOCQUFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit dihydrofolate reductase (dhfr) with high affinity.
Mode of Action
Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate, like other pyridopyrimidine drugs, may interact with its target by binding to the active site, thereby inhibiting the function of the enzyme. This interaction can lead to changes in the normal functioning of the cell, potentially leading to cell death.
Biological Activity
Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with a p-tolyl substituent and a methyl thio group. Its chemical formula is , and it can be represented as follows:
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2. Antitumor Activity
Compounds with similar structures have been evaluated for their antitumor effects. For instance, thieno[3,2-d]pyrimidine derivatives were tested against several cancer cell lines, showing promising cytotoxicity. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function .
3. Urease Inhibition
Urease inhibitors are crucial in treating conditions like urinary tract infections and kidney stones. Compounds related to this compound have been shown to effectively inhibit urease activity in vitro. This suggests potential therapeutic applications in managing urease-related disorders .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and tumor growth.
- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .
Case Study 2: Antitumor Activity
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the mechanism involved apoptosis induction through mitochondrial pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Differences :
- Core: Shares the same tetrahydrothieno[3,2-d]pyrimidine backbone.
- Substituents :
- Position 3: Ethyl group (vs. p-tolyl in the target compound).
- Position 6: Additional methyl group.
Implications :
- The 6-methyl group may increase ring rigidity, affecting conformational flexibility and binding to biological targets.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Structural Differences :
- Core : Pyrimidine ring lacking the fused thiophene moiety.
- Substituents: Position 4: Thietan-3-yloxy (a saturated three-membered sulfur-containing ring). Position 6: Methyl group. Thioether linkage: Connects to an ethyl acetate group (shorter chain than the target compound’s butanoate ester).
Implications :
- The thietan-3-yloxy group introduces steric constraints and polarizability, which may influence solubility and receptor binding.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Structural Differences :
- Core: Imidazo[1,2-a]pyridine (a nitrogen-rich fused system) instead of thienopyrimidine.
- Substituents: Cyano (CN) and nitro (NO₂) groups (strong electron-withdrawing effects). Dual ethyl ester groups at positions 5 and 6.
Physicochemical Properties :
Implications :
- Electron-withdrawing groups may enhance reactivity in nucleophilic environments but reduce metabolic stability.
Comparative Analysis Table
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylate Derivatives
Reagents :
- Ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate
- p-Tolyl isocyanate or p-tolyl acyl chloride
Procedure :
- The 2-aminothiophene derivative reacts with p-tolyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours.
- Cyclization is catalyzed by triethylamine, forming the pyrimidinone ring.
- The thiol group at position 2 is generated via hydrolysis of a thiocyanate intermediate using aqueous sodium hydroxide.
Yield : 68–72% after recrystallization from ethanol.
Thioether Formation with Methyl 2-Bromobutanoate
The thiol intermediate undergoes nucleophilic substitution to introduce the butanoate ester.
Nucleophilic Substitution Under Basic Conditions
Reagents :
- 3-(p-Tolyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol
- Methyl 2-bromobutanoate
- Potassium carbonate (K₂CO₃)
- Tetrabutylammonium iodide (TBAI) as phase-transfer catalyst
Procedure :
- The thiol (1.0 equiv) and methyl 2-bromobutanoate (1.2 equiv) are combined in dry dimethylformamide (DMF).
- K₂CO₃ (2.0 equiv) and TBAI (0.1 equiv) are added, and the mixture is stirred at 70°C for 8 hours.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:4).
Yield : 65–70%.
Mitsunobu Reaction for Thioether Coupling
Reagents :
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD)
Procedure :
- The thiol (1.0 equiv), methyl 2-hydroxybutanoate (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are dissolved in THF.
- The reaction proceeds at 0°C to room temperature for 24 hours.
- Purification via recrystallization from dichloromethane/hexane yields the product.
Optimization and Comparative Analysis
Table 1: Comparison of Thioether Formation Methods
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 70°C, 8h | K₂CO₃, TBAI | 65–70 | ≥98 |
| Mitsunobu Reaction | THF, 0°C–RT, 24h | PPh₃, DEAD | 60–63 | ≥95 |
Key Observations :
- Nucleophilic substitution offers higher yields and shorter reaction times but requires stringent anhydrous conditions.
- The Mitsunobu reaction avoids bromide leaving groups but is less atom-economical due to stoichiometric phosphine use.
Structural Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar pyrimidinone ring and equatorial orientation of the p-tolyl group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Microreactors enable rapid mixing and heat transfer, reducing side reactions during cyclocondensation.
- In-line purification via liquid-liquid extraction minimizes downstream processing time.
Green Chemistry Approaches
- Solvent recycling: DMF is recovered via distillation with >90% efficiency.
- Catalytic TBAI reduces waste compared to stoichiometric bases.
Challenges and Solutions
Thiol Oxidation Mitigation
Regioselectivity in Cyclocondensation
- Use p-tolyl isocyanate instead of acyl chlorides to avoid N-acylation byproducts.
Q & A
Q. Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and carbonyl/aromatic proton shifts (e.g., δ 2.3–2.5 ppm for methyl groups, δ 170–175 ppm for ester carbonyls) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 443.12) .
- HPLC : Purity analysis using C18 columns (acetonitrile/water gradient) .
[Basic] What initial biological screening assays are recommended for evaluating its pharmacological potential?
Q. Approach :
- Enzyme inhibition assays : Test anti-tyrosinase activity (IC₅₀ values) using L-DOPA as a substrate, comparing to kojic acid as a positive control .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility studies : Use PBS (pH 7.4) and DMSO to determine bioavailability thresholds .
[Advanced] How can mechanistic studies elucidate the compound’s reactivity in heterocyclization steps?
Q. Strategies :
- Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites to track rate-determining steps .
- In situ FTIR : Monitor intermediate formation (e.g., imine or thiourea derivatives) during cyclization .
- Computational modeling : DFT calculations (Gaussian 16) to map transition states and activation energies .
[Advanced] What structural modifications enhance its bioactivity while maintaining stability?
Q. Structure-Activity Relationship (SAR) Guidelines :
- p-Tolyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to boost enzyme affinity .
- Ester moiety : Hydrolyze to carboxylic acid for improved solubility or modify with PEG chains for prolonged half-life .
- Thioether linker : Substitute with sulfone (-SO₂-) to assess redox stability impacts .
[Advanced] How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Q. Methodological framework :
- Pharmacokinetic profiling : Measure plasma concentration-time curves (LC-MS/MS) to identify bioavailability issues .
- Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
[Advanced] What computational tools predict binding modes with biological targets?
Q. Protocol :
- Molecular docking : AutoDock Vina for docking into tyrosinase active sites (PDB: 2Y9X) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
[Advanced] How can enantiomeric purity be achieved if chiral centers are present?
Q. Resolution techniques :
- Chiral HPLC : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts during key steps .
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
[Advanced] What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Critical considerations :
- Exothermic reactions : Use jacketed reactors with temperature feedback control .
- Solvent recovery : Implement distillation systems for DMF or ethanol reuse .
- By-product mitigation : Optimize stoichiometry (1.2:1 molar ratio of thiol to pyrimidine) to minimize disulfide by-products .
[Advanced] How can degradation pathways be characterized under physiological conditions?
Q. Analytical workflow :
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days .
- LC-HRMS : Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) .
- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
